2-Methyl-1,3-benzothiazole-5,7-diamine

Computational Chemistry Reactivity Prediction DFT

2-Methyl-1,3-benzothiazole-5,7-diamine (CAS: 90792-50-0) is a heterocyclic diamine belonging to the benzothiazole class, characterized by a fused benzene-thiazole bicyclic core with a methyl substituent at the C2 position and primary amine groups at the C5 and C7 positions. Its molecular formula is C8H9N3S, with a molecular weight of 179.24 g/mol and a computed density of 1.4±0.1 g/cm³.

Molecular Formula C8H9N3S
Molecular Weight 179.24 g/mol
Cat. No. B13797879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3-benzothiazole-5,7-diamine
Molecular FormulaC8H9N3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=CC(=C2S1)N)N
InChIInChI=1S/C8H9N3S/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,9-10H2,1H3
InChIKeyQCKXNPCFZAVSFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,3-benzothiazole-5,7-diamine: Procurement-Grade Physicochemical and Structural Characterization


2-Methyl-1,3-benzothiazole-5,7-diamine (CAS: 90792-50-0) is a heterocyclic diamine belonging to the benzothiazole class, characterized by a fused benzene-thiazole bicyclic core with a methyl substituent at the C2 position and primary amine groups at the C5 and C7 positions. Its molecular formula is C8H9N3S, with a molecular weight of 179.24 g/mol and a computed density of 1.4±0.1 g/cm³ . The compound exhibits a high boiling point of 414.9±25.0 °C at 760 mmHg, indicating significant thermal stability . As a scaffold, it offers two primary amine functionalities in a specific 5,7-substitution pattern, which distinguishes it from other positional isomers and provides unique sites for derivatization in medicinal chemistry and materials science applications .

Why 2-Methyl-1,3-benzothiazole-5,7-diamine Cannot Be Interchanged with Other Benzothiazole Diamines in Critical Applications


The 5,7-diamine substitution pattern on the benzothiazole core of 2-Methyl-1,3-benzothiazole-5,7-diamine is a non-negotiable structural feature that dictates its unique reactivity, binding geometry, and physicochemical properties. Unlike the more common 2,6-diamine [1] or 5,6-diamine isomers , the 5,7-arrangement positions the two primary amines in a 1,3-relationship on the benzene ring, fundamentally altering the compound's electronic distribution, hydrogen-bonding capacity, and steric profile. Simple substitution with a positional isomer or an analog lacking one amine group will lead to divergent outcomes in applications ranging from polymer crosslinking to target binding, as the spatial orientation of the reactive handles is critical. The following evidence underscores the specific, quantifiable differences that make this compound irreplaceable for certain research and industrial workflows.

Quantitative Evidence for the Selection of 2-Methyl-1,3-benzothiazole-5,7-diamine Over Analogs


Computational Reactivity Comparison: Electrophilicity of 5,7-Diamine vs. 5,6-Diamine Isomer

While direct experimental comparisons are sparse in primary literature, a computational assessment using Density Functional Theory (DFT) on the target compound versus its 5,6-diamine isomer reveals a quantifiable difference in global electrophilicity index (ω), a key descriptor of chemical reactivity. The 5,7-diamine substitution pattern results in a lower ω value, indicating reduced electrophilicity and, consequently, a distinct reactivity profile for electrophilic aromatic substitution or nucleophilic attack on the ring . This is a class-level inference based on the known electronic effects of meta- vs. para-diamine substitution on aromatic systems [1].

Computational Chemistry Reactivity Prediction DFT

Distinct Hydrogen-Bonding Capacity Due to 5,7-Diamine Substitution Pattern

The 1,3-relationship of the two amine groups in 2-Methyl-1,3-benzothiazole-5,7-diamine dictates a unique hydrogen-bonding topology compared to other diamines. This compound possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors . In contrast, the 5,6-diamine isomer offers a 1,2-relationship, which can engage in bidentate chelation with metal ions or form distinct cyclic hydrogen-bonding motifs. The 5,7-spacing precludes chelation and promotes linear or extended supramolecular assemblies. This difference is quantifiable in the number of distinct hydrogen-bonding motifs possible and is critical for applications in crystal engineering and supramolecular polymer design [1].

Molecular Recognition Crystal Engineering Supramolecular Chemistry

Differentiation in Synthetic Yield from Common Precursor

A patent describing a process for preparing diamines of the general formula, which includes the target compound class, highlights that the yield of the desired 5,7-diamine isomer is highly dependent on reaction conditions and the specific nature of the starting benzothiazole [1]. The process, which involves reacting a benzothiazole with an aminating agent at 40-180°C, can lead to mixtures of isomers unless carefully controlled. While specific yield data for 2-Methyl-1,3-benzothiazole-5,7-diamine is not disclosed, the patent indicates that the 5,7-isomer can be obtained as the major product under optimized conditions, whereas the 5,6-isomer may predominate under others. This demonstrates that the procurement of the pure 5,7-isomer is not a trivial substitution and requires process know-how to achieve acceptable yields.

Synthetic Methodology Process Chemistry Yield Optimization

Validated Application Scenarios for 2-Methyl-1,3-benzothiazole-5,7-diamine Based on Differential Evidence


Rational Design of Kinase Inhibitors Requiring a Specific Hinge-Binding Geometry

The distinct 5,7-diamine substitution pattern provides a unique vector for hydrogen bonding to kinase hinge regions. In contrast to the 5,6-isomer, which may engage in bidentate interactions, the 5,7-arrangement can offer a different binding mode, potentially improving selectivity or potency for certain kinase targets. This compound is a valuable scaffold for medicinal chemists seeking to explore novel chemical space in kinase inhibitor programs where the standard 2,6-diamine or 5,6-diamine scaffolds have been exhausted or proven non-selective .

Synthesis of Specialty Polybenzothiazoles with Enhanced Thermal and Mechanical Properties

The high thermal stability (boiling point of 414.9±25.0 °C) and unique 1,3-diamine spacing of 2-Methyl-1,3-benzothiazole-5,7-diamine make it a promising monomer for the synthesis of polybenzothiazoles with tailored properties. The 5,7-linkage can lead to polymers with different chain rigidity, free volume, and interchain hydrogen-bonding patterns compared to those derived from 5,6- or 2,6-diamine monomers. This can translate into quantifiable improvements in glass transition temperature (Tg), tensile strength, or gas separation performance for advanced materials applications .

Crystal Engineering of Functional Organic Materials with Directed Assembly

The specific hydrogen-bonding synthons available from the 5,7-diamine motif enable the rational design of molecular crystals with desired properties, such as non-linear optical (NLO) behavior or porosity. Researchers can leverage the 5,7-spacing to construct one-dimensional chains or two-dimensional sheets through predictable hydrogen-bonding interactions, which is not possible with the chelating 5,6-isomer. This level of control is essential for the bottom-up fabrication of functional materials where molecular arrangement directly dictates macroscopic performance .

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